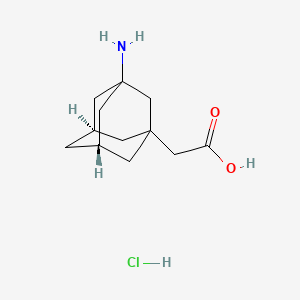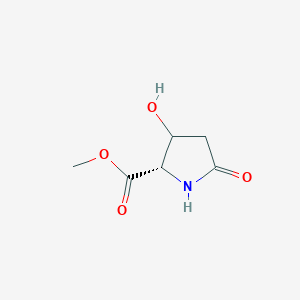
Methyl 3-hydroxy-5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-oxo-L-prolinate is a chemical compound with the molecular formula C₆H₉NO₄ It is a derivative of L-proline, an amino acid, and features a hydroxyl group and a keto group on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-oxo-L-prolinate can be synthesized through several methods. One common approach involves the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dioxo-L-prolinate.
Reduction: Formation of 3-hydroxy-5-hydroxy-L-prolinate.
Substitution: Formation of various substituted prolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-oxo-L-prolinate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in proline metabolism, influencing pathways related to amino acid synthesis and degradation. The hydroxyl and keto groups on the proline ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: Shares the keto group but lacks the ester and hydroxyl groups.
Methyl 5-oxo-DL-prolinate: A racemic mixture with similar structural features.
N-acetyl-3,5-methanoproline methyl ester: Contains a methylene bridge, adding conformational constraints
Uniqueness
Methyl 3-hydroxy-5-oxo-L-prolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
4173-08-4 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3?,5-/m0/s1 |
InChI Key |
BXJPHOKTSOKHNK-PVPKANODSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C(CC(=O)N1)O |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


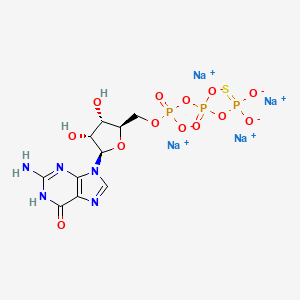
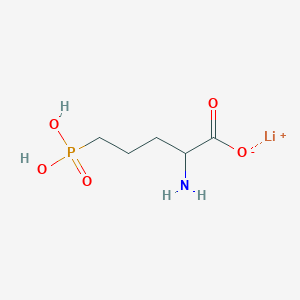
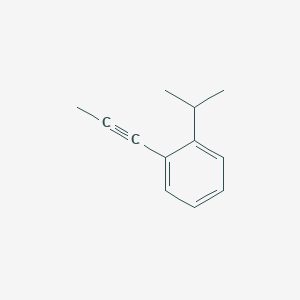
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)

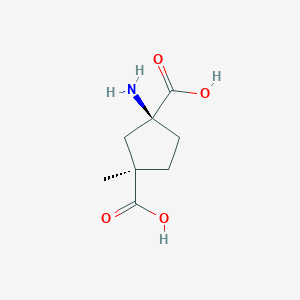

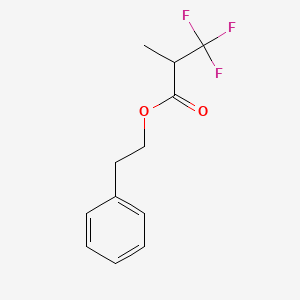
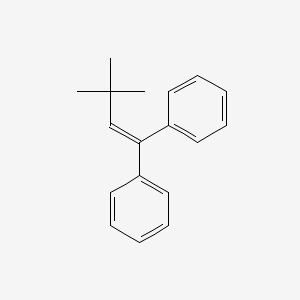
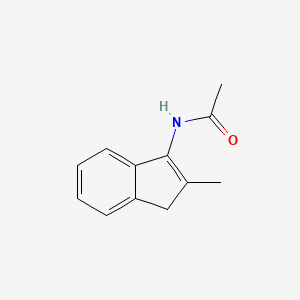
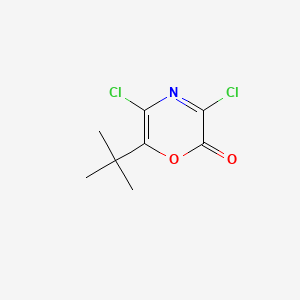

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
